Fusicoauritone

描述

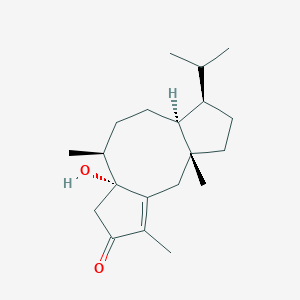

Structure

3D Structure

属性

分子式 |

C20H32O2 |

|---|---|

分子量 |

304.5 g/mol |

IUPAC 名称 |

(1R,7R,8S,11S,12R)-7-hydroxy-1,4,8-trimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-3-en-5-one |

InChI |

InChI=1S/C20H32O2/c1-12(2)15-8-9-19(5)10-17-14(4)18(21)11-20(17,22)13(3)6-7-16(15)19/h12-13,15-16,22H,6-11H2,1-5H3/t13-,15+,16-,19+,20+/m0/s1 |

InChI 键 |

UHLQGMSCOUMZFU-UIGPTYSNSA-N |

手性 SMILES |

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(CC3=C(C(=O)C[C@@]13O)C)C)C(C)C |

规范 SMILES |

CC1CCC2C(CCC2(CC3=C(C(=O)CC13O)C)C)C(C)C |

同义词 |

fusicoauritone |

产品来源 |

United States |

Advanced Structural and Stereochemical Analysis of Fusicoauritone

Spectroscopic Methodologies for Stereochemical Assignment

The determination of the relative and absolute configuration of fusicoauritone's multiple stereocenters has been achieved through the application of powerful spectroscopic techniques. These methods provide insights into the spatial arrangement of atoms, which is crucial for understanding the molecule's biological activity and for guiding synthetic efforts.

Nuclear Overhauser Effect (NOE) spectroscopy is a cornerstone of stereochemical analysis in organic chemistry, as it allows for the determination of through-space proximity between protons. In the context of the total synthesis of (+)-fusicoauritone, NOE difference experiments were instrumental in confirming the stereochemistry of key intermediates. nih.gov

During the synthetic sequence leading to (+)-fusicoauritone, a critical intermediate, α-hydroxy cyclopentenone 19 , was synthesized. Extensive NMR studies, including NOE difference experiments, were performed on this compound to establish the all-syn stereochemistry of protons HA, HB, and HC. nih.gov The observed NOE enhancements provided clear evidence of the spatial relationships between these protons, which was vital for confirming the success of the stereocontrolled reactions.

Specifically, irradiation of proton HB (at δ 3.00) resulted in a 6% NOE enhancement of proton HA (at δ 2.61). Conversely, irradiation of HA led to an 8% enhancement of HB. Furthermore, irradiating HA induced a negative 3% NOE on the axial proton HC (at δ 2.85). These correlations, summarized in the table below, were only consistent with the assigned relative stereochemistry of the intermediate, which ultimately dictated the stereochemical outcome of the final natural product. nih.gov

Table 1: Selected NOE Correlations for this compound Intermediate 19

| Irradiated Proton | Observed Proton | NOE Enhancement (%) | Conclusion |

| HB (δ 3.00) | HA (δ 2.61) | 6% | HA and HB are in close spatial proximity. |

| HA (δ 2.61) | HB (δ 3.00) | 8% | Confirms proximity of HA and HB. |

| HA (δ 2.61) | HC (δ 2.85) | -3% | Indicates a specific spatial arrangement relative to HC. |

Data sourced from Williams et al., 2007. nih.gov

Chiroptical methods, such as circular dichroism (CD) and optical rotation, are essential for determining the absolute configuration of chiral molecules. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. cancer.govbbk.ac.uk While CD spectroscopy is a powerful tool for assigning absolute stereochemistry in the fusicoccane family, specific CD spectral data for this compound itself is not extensively reported in the primary literature. However, the optical rotation of both the natural and synthetic this compound has been measured and compared.

The optical rotation of natural (+)-fusicoauritone was recorded as [α]D20 +14.0 (c 0.16, CHCl3). nih.gov The successful total synthesis of (+)-fusicoauritone by Williams and colleagues yielded a product with an optical rotation of [α]D24 +13.3 (c 0.21, CHCl3). nih.gov The close agreement between the sign and magnitude of the optical rotation of the natural and synthetic samples, in conjunction with the confirmed relative stereochemistry, provided strong evidence for the successful synthesis of the correct enantiomer and thus confirmed the absolute configuration of (+)-fusicoauritone.

Table 2: Optical Rotation Data for (+)-Fusicoauritone

| Sample | Optical Rotation [α]D | Concentration (c), Solvent |

| Natural (+)-Fusicoauritone | +14.0 (20 °C) | 0.16, CHCl3 |

| Synthetic (+)-Fusicoauritone | +13.3 (24 °C) | 0.21, CHCl3 |

Data sourced from Williams et al., 2007. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy

X-ray Crystallography of this compound and Key Derivatives (if available)

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While obtaining suitable crystals of the natural product itself can be challenging, the structural confirmation of a key derivative through X-ray analysis can serve to anchor the stereochemical assignments for the entire molecule.

In the course of the total synthesis of (+)-fusicoauritone, a serendipitous autoxidation of a cyclopentenone intermediate (24 ) led to the formation of colorless crystals of the corresponding hydroperoxide 25 . nih.gov These crystals were of sufficient quality for single-crystal X-ray diffraction analysis.

The X-ray crystallographic analysis of hydroperoxide 25 unambiguously established its molecular structure and, by extension, the relative stereochemistry of the this compound core. nih.gov This was a pivotal moment in the structural elucidation, as it confirmed the trans-fusion of the cyclopentane (B165970) and cyclooctane (B165968) rings and the relative disposition of the various substituents. The subsequent chemical conversion of this hydroperoxide to (+)-fusicoauritone, without disturbing the established stereocenters, solidified the structural assignment of the natural product. nih.gov

Table 3: Crystallographic Data for this compound Hydroperoxide Derivative 25

| Parameter | Value |

| Chemical Formula | C20H32O3 |

| Molecular Weight | 320.47 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.571(3) |

| b (Å) | 8.897(2) |

| c (Å) | 16.858(4) |

| β (°) | 109.545(10) |

| Volume (Å3) | 1776.8(8) |

| Z | 4 |

| Temperature (K) | 108(2) |

| R-factor | 0.0565 |

Data sourced from Williams et al., 2007. nih.gov

Elucidation of Biosynthetic Pathways

Proposed Biogenetic Cascade of Fusicoccanes

The biosynthesis of fusicoccanes, including Fusicoauritone, is proposed to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govmdpi.com The putative biogenetic pathway commences with a π-cation cyclization of GGPP to form an eleven-membered ring structure. nih.govimperial.ac.uk This initial cyclization is a critical step that sets the stage for subsequent transannular reactions. nih.gov

Following the formation of the initial eleven-membered ring, a series of transannular events are hypothesized to occur, leading from a [9.3.0]cyclotetradecane precursor to the characteristic 5-8-5 tricyclic framework of the fusicoccanes. nih.gov This cascade of ring closures and rearrangements is a remarkable example of the efficiency and elegance of natural product biosynthesis, where complex molecular architectures are assembled from relatively simple linear precursors. The proposed biogenetic cascade for fusicoccanes is a topic of ongoing research, with studies focusing on identifying the specific intermediates and enzymatic catalysts involved in each step. nih.govmdpi.com

Role of Dolabelladiene Precursors in Fusicoccan Biosynthesis

Central to the proposed biosynthetic pathway of fusicoccanes is the formation of dolabelladiene intermediates. The initial carbocyclization of geranylgeranyl pyrophosphate is believed to yield dolabellanes, a widely distributed class of marine natural products. nih.govimperial.ac.uk Specifically, 3,7-dolabelladienes are considered key biogenic precursors to the fusicoccane skeleton. nih.gov

The transformation from the dolabelladiene precursor to the fusicoccane framework is a critical transannular cyclization step. This is exemplified in the biomimetic synthesis of this compound, where an eleven-membered dolabelladienone precursor is utilized. nih.gov The acid-catalyzed Nazarov cyclization of this precursor successfully yields the 5-8-5 tricyclic diterpene skeleton, providing strong support for the proposed biosynthetic role of dolabelladiene intermediates. nih.govbeilstein-journals.orgorganic-chemistry.org This demonstrates how chemical synthesis can be used as a powerful tool to test and validate hypotheses about natural product biosynthesis.

Enzymatic Transformations in the Biosynthetic Route

The conversion of the linear geranylgeranyl pyrophosphate into the complex tricyclic structure of this compound is orchestrated by a series of highly specific enzymatic transformations. These enzymes are responsible for catalyzing the key cyclization and oxidation reactions that define the fusicoccane biosynthetic pathway.

The initial and most crucial step in the biosynthesis of the fusicoccane skeleton is the cyclization of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by a class of enzymes known as terpene cyclases. mdpi.comnih.gov In fungi, a key enzyme identified in the biosynthesis of fusicoccanes is Fusicoccadiene synthase. pnas.orguniprot.org This remarkable enzyme is often bifunctional, possessing both a prenyltransferase domain and a terpene cyclase domain. nih.govpnas.orgnih.gov

The prenyltransferase domain is responsible for the synthesis of GGPP from isopentenyl diphosphate (B83284) and dimethylallyl diphosphate. uniprot.orgnih.gov The terpene cyclase domain then catalyzes the complex cyclization of GGPP into the characteristic 5-8-5 tricyclic hydrocarbon skeleton of the fusicoccanes, such as fusicocca-2,10(14)-diene. pnas.orgqmul.ac.uk The mechanism of this cyclization is a subject of intensive study and is believed to proceed through a series of carbocationic intermediates, which are carefully controlled by the enzyme's active site to ensure the correct stereochemistry of the final product. nih.govnih.gov

Following the formation of the core fusicoccane skeleton by terpene cyclases, the hydrocarbon intermediate undergoes a series of oxidative tailoring reactions to produce the final, often highly functionalized, natural products like this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.orgchemrxiv.org

These P450 enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the fusicoccane scaffold, contributing to the vast structural diversity observed within this family of diterpenoids. nih.govbeilstein-journals.orgresearchgate.net For example, in the biosynthesis of related fusicoccanes, specific P450s have been identified that catalyze hydroxylations at various carbon atoms of the tricyclic core. uniprot.orgnih.govbeilstein-journals.orgresearchgate.net The promiscuity of some of these P450 enzymes can be harnessed in biosynthetic engineering approaches to generate novel fusicoccane derivatives. chemrxiv.org The precise sequence and regioselectivity of these oxidative steps are critical in determining the final structure and biological activity of the resulting fusicoccane natural product.

Terpene Cyclase Activity

Biomimetic Synthesis as a Tool for Biosynthetic Hypothesis Validation

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products in a laboratory setting, has been an invaluable tool for validating the hypothesized biogenetic cascade of fusicoccanes, including this compound. beilstein-journals.orgbeilstein-journals.org By replicating key proposed steps of the natural pathway through chemical reactions, synthetic chemists can provide strong evidence for the plausibility of these biosynthetic routes. beilstein-journals.org

A prime example of this is the total synthesis of (+)-Fusicoauritone, where a key step involves a Nazarov cyclization of an eleven-membered dolabelladienone precursor. nih.govnih.govorganic-chemistry.org This reaction directly mimics the proposed transannular cyclization of a dolabelladiene intermediate in the natural biosynthetic pathway. nih.govbeilstein-journals.org The successful formation of the 5-8-5 tricyclic fusicoccane skeleton under these conditions lends significant credence to the hypothesis that dolabelladienes are indeed the biogenetic precursors to fusicoccanes. nih.govbeilstein-journals.org This synergy between synthetic chemistry and biosynthesis not only confirms our understanding of how nature constructs these complex molecules but also opens up new avenues for the synthesis of novel, biologically active compounds. beilstein-journals.org

Total Synthesis Strategies and Methodological Innovations

Seminal Total Synthesis Approaches to Fusicoauritone

Two primary approaches have defined the total synthesis of this compound and its enantiomer, showcasing distinct strategic philosophies in constructing the carbon framework.

A notable linear strategy was reported by Srikrishna and Nagaraju in 2012 for the formal total synthesis of ent-fusicoauritone, the enantiomer of the natural product. researchgate.netbeilstein-journals.org This approach builds the molecule in a step-by-step or sequential fashion from a simple starting material. The synthesis commenced with menthene, which was converted through a 16-step linear sequence into a crucial cyclopentane (B165970) intermediate possessing two unsaturated lateral chains. beilstein-journals.org This acyclic precursor was then subjected to sequential cyclization reactions to form the rings of the target molecule. This type of strategy, while often lengthy, allows for systematic construction and modification along the synthetic route.

In contrast, the first total synthesis of (+)-fusicoauritone, accomplished by the Williams group in 2007, employed a convergent and biomimetic strategy. organic-chemistry.orgnih.gov Convergent syntheses involve preparing complex fragments of the target molecule independently and then joining them at a late stage. This approach is often more efficient for complex targets. The Williams synthesis is inspired by the putative biogenesis of fusicoccanes from dolabellane precursors. nih.gov The key feature was the initial construction of an eleven-membered dolabelladienone, a macrocyclic precursor. nih.govnih.gov This advanced intermediate was formed using a modified Julia condensation. organic-chemistry.orgnih.gov The subsequent closure of this macrocycle to form the [5-8-5] tricyclic skeleton represents the core of this convergent approach. nih.gov

Controlling the absolute stereochemistry of this compound's five stereogenic centers is a critical aspect of its synthesis. beilstein-journals.org Both seminal syntheses achieved this control through enantiospecific strategies, which use a chiral starting material from the "chiral pool" to transfer its stereochemistry to the final product.

The Srikrishna and Nagaraju synthesis of ent-fusicoauritone began with (R)-dihydrolimonene, a readily available chiral monoterpene. researchgate.netiisc.ac.inthieme-connect.com This starting material sets the absolute configuration, which is carried through the synthetic sequence to yield the enantiomeric form of the natural product.

Similarly, the Williams group's synthesis of (+)-fusicoauritone commenced with an optically active cyclopentenyl alcohol, which was derived from a chiral precursor. scispace.com This strategy established the three contiguous stereogenic centers on the A-ring early in the synthesis, ensuring the correct absolute stereochemistry of the natural product. nih.govscispace.com

Convergent Synthesis Methodologies

Key Strategic Reactions for Bicyclic and Tricyclic Core Construction

The formation of the fused eight- and five-membered rings is the central challenge in this compound synthesis. Chemists have relied on powerful cyclization reactions to forge these challenging structures.

Ring-Closing Metathesis (RCM) has become a powerful tool for the formation of various ring sizes, including the eight-membered rings common in diterpene synthesis. researchgate.netbeilstein-journals.org The formal synthesis of ent-fusicoauritone by Srikrishna and Nagaraju provides a clear example of its application. iisc.ac.inthieme-connect.com In their linear approach, two separate RCM reactions were employed as the key ring-forming steps. The first RCM reaction was used to construct the central eight-membered B-ring from a diene precursor. A subsequent RCM reaction was then utilized to annulate the final five-membered C-ring, thus completing the [5-8-5] tricyclic carbon framework of the fusicoccane family. iisc.ac.in

The Nazarov cyclization, a 4π-electrocyclic reaction of a divinyl ketone, is another key strategy for constructing five-membered rings. The Williams synthesis of (+)-fusicoauritone features a particularly elegant application of this reaction to finalize the [5-8-5] core. organic-chemistry.orgnih.govcapes.gov.br After the formation of the eleven-membered dolabelladienone precursor, a Lewis acid-promoted Nazarov cyclization was triggered. beilstein-journals.orgorganic-chemistry.org This single, powerful step effected a transannular ring closure, forming the second five-membered ring and thereby securing the complete 5-8-5 tricyclic diterpene skeleton in a biomimetically inspired transformation. nih.govnih.govbeilstein-journals.org

| Table 2: Key Cyclization Reactions in this compound Synthesis | | :--- | :--- | :--- | | Reaction | Ring-Closing Metathesis (RCM) | Nazarov Cyclization | | Synthetic Application | Srikrishna & Nagaraju Synthesis of ent-Fusicoauritone. iisc.ac.in | Williams Synthesis of (+)-Fusicoauritone. organic-chemistry.orgnih.gov | | Function | Stepwise formation of the eight-membered B-ring and the five-membered C-ring. iisc.ac.in | Transannular closure of an eleven-membered ring to form the second five-membered ring and complete the [5-8-5] core. nih.gov | | Precursor | Acyclic diene intermediates. beilstein-journals.org | Macrocyclic divinyl ketone (dolabelladienone). organic-chemistry.orgnih.gov | | Catalyst/Reagent | Grubbs catalysts (e.g., G-II). beilstein-journals.org | Lewis Acid (e.g., BF₃·OEt₂). beilstein-journals.org |

Julia Condensation for Medium-Ring Formation

A significant synthetic route toward (+)-fusicoauritone employed a modified Julia condensation to construct an eleven-membered ring precursor. organic-chemistry.orgnih.gov This approach is biomimetically inspired, mirroring the proposed natural formation from a dolabellane precursor. organic-chemistry.orgnih.gov The Julia condensation successfully formed the macrocycle, which was then poised for a subsequent transannular cyclization. organic-chemistry.org A challenge arose in the subsequent elimination of the sulfonyl group, which was ingeniously overcome by a phenylselenation and oxidative elimination sequence. This yielded a key divinyl ketone intermediate, setting the stage for a final ring closure. organic-chemistry.org

| Precursor Type | Key Reaction | Intermediate | Subsequent Transformation |

| Acyclic sulfonyl ketone and aldehyde | Modified Julia Condensation | 11-membered macrocyclic β-hydroxy sulfone | Phenylselenation/Elimination |

This table summarizes the application of the Julia condensation in the synthesis of a key this compound precursor.

Palladium-Mediated Cyclization Reactions

Palladium catalysis offers a powerful and versatile platform for constructing the eight-membered ring characteristic of fusicoccanes. beilstein-journals.org While not yet applied to this compound itself, related syntheses have showcased the effectiveness of this strategy. For example, the total synthesis of cotylenin A, a structurally similar diterpenoid, featured a late-stage, palladium-promoted intramolecular alkenylation to forge the cyclooctane (B165968) ring. beilstein-journals.org This specific transformation utilized an enol triflate and required carefully selected conditions, including an electron-rich phosphine (B1218219) ligand, to proceed efficiently and avoid unwanted side reactions like epimerization. beilstein-journals.org The broad utility of palladium in complex cyclizations suggests its potential for future this compound syntheses. rsc.orgmdpi.com

Radical Cyclization Approaches

Radical cyclizations provide an alternative and powerful means to access the [5-8] bicyclic core of this compound and related terpenes. beilstein-journals.org This methodology has been successfully applied in the synthesis of other complex natural products, such as ophiobolins, through an 8-endo/5-exo radical cascade cyclization. beilstein-journals.org These reactions are typically initiated by reagents like tributyltin hydride in the presence of a radical initiator (e.g., AIBN) and are valued for their ability to form C-C bonds under mild, neutral conditions, even in sterically demanding environments. mdpi.comprinceton.edu

Pauson-Khand Reaction

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a well-established method for the synthesis of fused cyclopentenones and has been considered for the synthesis of this compound. beilstein-journals.orgwikipedia.orgbeilstein-journals.org An attempt to utilize an intramolecular Pauson-Khand reaction to concurrently form the eight-membered ring and the final cyclopentenone in a single step was reported as unsuccessful. nih.gov Nevertheless, the reaction's proven ability to construct fused 5-membered rings with high stereoselectivity, especially in an intramolecular fashion, keeps it relevant as a potential key step in synthetic design. wikipedia.orgrsc.org

SmI₂-Mediated Cyclizations

Samarium(II) iodide (SmI₂) is a potent single-electron reducing agent that has gained widespread use in natural product synthesis for mediating challenging ring closures, including the formation of medium-sized rings. beilstein-journals.orgnih.gov Its utility lies in its capacity to promote C-C bond formation via radical or anionic pathways with high chemoselectivity. beilstein-journals.orgmdpi.com In a convergent synthesis of brassicicenes, which are structurally related to fusicoccanes, a SmI₂-mediated Barbier-type reaction was the key step in forming the strained, bridged ring system. chinesechemsoc.org This critical cyclization required significant optimization to achieve a viable yield. chinesechemsoc.org

Intramolecular Diels-Alder (IMDA) Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction stands as a powerful and reliable strategy for assembling complex polycyclic systems with excellent stereocontrol. wikipedia.orgnih.gov This reaction, where the diene and dienophile are part of the same molecule, can efficiently generate multiple rings and stereocenters in a single step. wikipedia.orgprinceton.edu While a specific application of the IMDA reaction in a completed total synthesis of this compound has not been reported, it is a highly relevant and viable strategy for constructing the dicyclopenta[a,d]cyclooctene core structure. acs.orgnih.govbeilstein-journals.org

Chemoenzymatic Synthesis of this compound Analogs

A cutting-edge approach merging chemical synthesis with enzymatic catalysis has recently enabled the modular synthesis of ten different fusicoccane diterpenoids, some of which are close analogs of this compound. researchgate.netchemrxiv.org This powerful strategy relies on a convergent chemical synthesis to rapidly assemble a common 5-8-5 tricyclic intermediate. chemrxiv.org This core structure is then diversified through a series of late-stage C-H oxidations performed by enzymes. chemrxiv.org This chemoenzymatic method not only provides efficient, divergent access to a range of natural products, including cotylenol (B1246887) and various brassicicenes, but has also enabled the first syntheses of rearranged fusicoccanes featuring unusual bridgehead double bonds. chinesechemsoc.orgchemrxiv.org

| Synthetic Approach | Key Features | Products |

| Chemoenzymatic | Convergent chemical synthesis of a core intermediate; Late-stage enzymatic C-H oxidation | Cotylenol, Brassicicenes A, C, F, H, I, J, K, L, R |

This table highlights the key aspects and outcomes of the modular chemoenzymatic synthesis of fusicoccane diterpenoids.

Development of Novel Synthetic Tactics for this compound and Related Core Structures

The intricate dicyclopenta[a,d]cyclooctane (5-8-5) tricycle of this compound and related fusicoccane diterpenoids has spurred the development of numerous innovative synthetic strategies. These approaches move beyond classical methods, introducing novel tactics for constructing the challenging eight-membered ring and assembling the complete carbocyclic framework with high levels of stereocontrol. Key advancements include biomimetic cyclizations, the strategic application of powerful ring-forming reactions, and the invention of unique cascade sequences.

One of the most notable innovations was a biomimetic-inspired approach for the first total synthesis of (+)-fusicoauritone. organic-chemistry.orgnih.gov This strategy hinges on the proposed biogenesis of the fusicoccane skeleton, which is thought to involve the cyclization of an eleven-membered dolabellane precursor. nih.gov The Williams group successfully translated this concept into a laboratory synthesis by designing an eleven-membered dolabelladienone intermediate that undergoes a key Nazarov cyclization to form the 5-8-5 tricyclic core. organic-chemistry.orgnih.govacs.org The synthesis began with the construction of a complex acyclic precursor, which was then closed to form the eleven-membered ring via a modified Julia condensation. organic-chemistry.orgnih.gov Subsequent functional group manipulations led to the divinyl ketone necessary for the Nazarov reaction. This electrocyclic ring closure, promoted by a Lewis acid, successfully forged the fused cyclopentanone (B42830) of the fusicoccane skeleton. organic-chemistry.orgnih.gov A final, biomimetic air oxidation installed the requisite hydroxyl group to complete the synthesis. organic-chemistry.org

Table 1: Key Steps in the Biomimetic Nazarov Cyclization Strategy for (+)-Fusicoauritone

| Step | Reaction | Precursor | Key Reagents | Outcome | Citation |

|---|---|---|---|---|---|

| 1 | Modified Julia Condensation | Acyclic sulfonyl ketone | KHMDS | Eleven-membered ring formation | organic-chemistry.org, nih.gov |

| 2 | Phenylselenation/Elimination | Sulfonyl ketone | PhSeCl, H₂O₂ | Formation of divinyl ketone | organic-chemistry.org |

| 3 | Nazarov Cyclization | Dolabelladienone | BF₃·Et₂O | Construction of 5-8-5 tricyclic skeleton | organic-chemistry.org, nih.gov, capes.gov.br |

| 4 | Biomimetic Oxidation | Tricyclic enol | Air (O₂) | Installation of hydroperoxide | organic-chemistry.org |

| 5 | Reduction | Hydroperoxide | PPh₃ | (+)-Fusicoauritone | organic-chemistry.org |

Another powerful and widely adopted tactic for constructing the fusicoccane core involves Ring-Closing Metathesis (RCM). beilstein-journals.orgresearchgate.net This method offers a versatile approach to forming the central eight-membered ring. beilstein-journals.org In a formal total synthesis of ent-fusicoauritone, the enantiomer of the natural product, a linear strategy employing two sequential RCM reactions was developed. researchgate.net This approach first constructed the eight-membered B-ring from a cyclopentane precursor bearing two long unsaturated side chains. researchgate.net After the initial RCM cyclization, a second RCM reaction was used to form the final five-membered C-ring, thus completing the 5-8-5 tricycle. researchgate.net This strategy highlights the utility of RCM in complex settings for forging large rings, a task that is often challenging for traditional cyclization methods. beilstein-journals.org

Table 2: Sequential RCM Strategy in the Formal Synthesis of ent-Fusicoauritone

| Step | Reaction | Substrate | Catalyst | Ring Formed | Citation |

|---|---|---|---|---|---|

| 1 | First RCM | Acyclic diene on a cyclopentane scaffold | Grubbs Catalyst | Eight-membered B-ring | researchgate.net |

| 2 | Second RCM | Bicyclic diene | Grubbs Catalyst | Five-membered C-ring | researchgate.net |

Researchers have also explored carbocationic rearrangements to assemble the dicyclopenta[a,d]cyclooctane skeleton. One synthesis features a Wagner-Meerwein rearrangement as a key transformation to shift an angular methyl group, thereby setting a crucial quaternary stereocenter found in the natural products. acs.org This tactic demonstrates how classic physical organic principles can be harnessed to solve complex stereochemical challenges within the synthesis of the fusicoccane core. acs.org

Further innovation is evident in the development of cascade reactions for related fusicoccane structures. For example, the synthesis of (+)-alterbrassicicene C, a structurally related diterpenoid with an unprecedented oxa-bridged core, employed a novel oxa-Michael/retro-oxa-Michael cascade. acs.orgnih.gov This key step, triggered from an epoxide intermediate, efficiently constructed the complex tetracyclic core of the molecule by leveraging the conformational biases of the 5-8-5 ring system to control the stereochemical outcome of multiple bond formations in a single operation. acs.orgnih.gov Other modern strategies that have been applied to the fusicoccane core include the Nozaki–Hiyama–Kishi (NHK) cyclization, Pauson–Khand reactions, and novel photochemical processes to build the carbocyclic nucleus. beilstein-journals.orgresearchgate.netfsu.edu These diverse and creative tactics underscore the role of the this compound and its relatives as platforms for advancing the art and science of chemical synthesis.

Investigation of Molecular Interactions and Cellular Activities

Modulation of Protein-Protein Interactions (PPIs) by Fusicoccanes

A burgeoning area of research is the ability of fusicoccanes to regulate protein-protein interactions (PPIs), which are crucial for a multitude of cellular functions. researchgate.net Certain fusicoccanes act as "molecular glues," stabilizing the interaction between proteins that would otherwise associate weakly or transiently. researchgate.netphddata.org This unique mode of action provides a powerful tool for chemical biology and presents novel therapeutic opportunities. phddata.org

The most well-documented molecular targets of fusicoccanes are the 14-3-3 adaptor proteins. researchgate.netnih.govmdpi.com These are a family of highly conserved regulatory proteins found in all eukaryotic organisms that bind to hundreds of partner proteins, thereby modulating their activity, localization, and stability. neurology.orgmdpi.com Fusicoccanes, such as the archetypal member Fusicoccin-A (FC-A), have been identified as potent stabilizers of 14-3-3 PPIs. mdpi.comacs.org

FC-A was the first reported stabilizer of a 14-3-3/client protein interaction. mdpi.com It achieves this by binding to a hydrophobic pocket formed at the interface of the 14-3-3 protein and its phosphorylated client protein, effectively locking the complex in a stable conformation. mdpi.comacs.org This stabilization can significantly enhance the affinity between the 14-3-3 protein and its binding partner. mdpi.com For instance, a semisynthetic fusicoccane derivative was shown to increase the binding of 14-3-3 proteins to the human potassium channel TASK-3 by 19-fold. researchgate.netpdbj.org

The interaction is highly specific, with the fusicoccane molecule making simultaneous contacts with both the 14-3-3 protein and the client protein. neurology.orgacs.org This ternary complex formation is a hallmark of fusicoccane activity and has been structurally characterized for several 14-3-3/client pairs. mdpi.commdpi.com While Fusicoccin-A is a broad-spectrum stabilizer, research into other fusicoccanes and their synthetic derivatives is aimed at developing isoform-specific or client-specific modulators of 14-3-3 interactions. acs.orgnih.gov

Table 1: Examples of Fusicoccane-Stabilized 14-3-3 Protein-Protein Interactions

| Fusicoccane Derivative | 14-3-3 Client Protein | Cellular Context | Effect of Stabilization | Reference(s) |

|---|---|---|---|---|

| Fusicoccin-A (FC-A) | Plasma Membrane H+-ATPase (PMA) | Plant Cells | Irreversible activation of H+-ATPase, leading to stomatal opening. | mdpi.commdpi.comcolab.ws |

| Cotylenin A (CN-A) | C-RAF | Cancer Cells | Impacts cancer-relevant signaling pathways. | rsc.org |

| ISIR-005 (semisynthetic) | Gab2 | Cancer Cells | Stabilization of the 14-3-3/Gab2 complex. | mdpi.com |

| FC-THF (semisynthetic) | TASK-3 Potassium Channel | Human Cells | Enhances expression of K+ channels at the cell surface. | researchgate.netpdbj.org |

| Fusicoccin-A (FC-A) | Estrogen Receptor α (ERα) | Tumor Cells | Stabilizes the 14-3-3/ERα complex, hampering receptor dimerization. | mdpi.com |

By modulating 14-3-3 PPIs, fusicoccanes can exert profound effects on a wide array of intracellular signal transduction pathways. acesisbio.com The 14-3-3 proteins are key regulators in pathways controlling cell cycle progression, apoptosis, protein trafficking, and mitogenic signaling. chinesechemsoc.orgacesisbio.com Consequently, stabilizing or destabilizing specific 14-3-3 complexes with fusicoccanes can redirect cellular fate. researchgate.net

For example, the stabilization of the 14-3-3/C-RAF interaction by Cotylenin A impacts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in cancer cell proliferation. rsc.org Similarly, fusicoccin (B1218859) has been shown to affect signaling pathways that control morphogenetic events during embryonic development in amphibians. biologists.com In plants, the activation of the plasma membrane H+-ATPase via 14-3-3 stabilization directly influences ion transport and pH homeostasis, which are central to numerous physiological responses. colab.wsscispace.com The ability of fusicoccanes to act as molecular glues for 14-3-3 proteins makes them valuable probes for dissecting complex signaling networks and holds potential for therapeutic intervention in diseases characterized by aberrant signaling. researchgate.netphddata.org

Interaction with 14-3-3 Adaptor Proteins

Cellular Antiproliferative Effects in In Vitro Models

Several members of the fusicoccane family have demonstrated notable antiproliferative and cytotoxic effects in various in vitro cancer cell line models. chinesechemsoc.orgtandfonline.com While direct antiproliferative data for Fusicoauritone is limited, related compounds have been studied more extensively.

For instance, Cotylenin A, a fusicoccane diterpene glycoside, has been shown to induce differentiation and inhibit the growth of myeloid leukemia cells. tandfonline.comaacrjournals.org Furthermore, both Fusicoccin A and Cotylenin A were found to induce apoptosis in tumor cells, particularly when used in combination with other agents like interferon-α. tandfonline.com Some fusicoccane derivatives have been specifically synthesized to enhance these antiproliferative properties. aacrjournals.org The mechanism behind these effects is often linked to their ability to modulate 14-3-3 protein interactions, which play a crucial role in cell cycle control and apoptosis. mdpi.comtandfonline.com Other diterpenoids isolated from liverworts, the same plant group from which this compound is sourced, have also shown significant cytotoxic activity against various cancer cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Fusicoccanes

| Compound | Cell Line(s) | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Cotylenin A | Myeloid Leukemia Cells | Induction of differentiation, growth inhibition. | Modulation of 14-3-3 PPIs. | tandfonline.comaacrjournals.orgacs.org |

| Fusicoccin A | Various tumor cell lines | Induction of apoptosis (enhanced by interferon-α). | Stabilization of 14-3-3/ERα complex. | mdpi.comtandfonline.com |

| ISIR-005 (semisynthetic) | Leukemia Cells | Potent inducer of differentiation and growth inhibition. | Structure-based design on fusicoccin scaffold. | aacrjournals.org |

Influence on Specific Cellular Processes (e.g., cell differentiation, membrane permeability, stomatal opening in plants)

Beyond their antiproliferative effects, fusicoccanes influence a range of specific cellular processes in both plant and animal systems.

Cell Differentiation: As mentioned previously, certain fusicoccanes are potent inducers of cell differentiation. Cotylenin A is a well-studied example, promoting the differentiation of myeloid leukemia cells. rsc.orgtandfonline.com This activity is a key area of interest for potential therapeutic applications. aacrjournals.org A modified fusicoccin A derivative, ISIR-005, was developed to be a potent agent for stimulating the differentiation of leukemia cells. aacrjournals.orgacs.org

Membrane Permeability: Fusicoccanes can alter cell membrane properties. The activation of the plasma membrane H+-ATPase by fusicoccin leads to the extrusion of protons, which can change the electrochemical gradient across the membrane. vulcanchem.com Other related compounds, like ophiobolins, have been shown to change cell membrane permeability and stimulate the leakage of electrolytes from roots. jmb.or.kr Some fusicoccanes are also noted to possess high membrane permeability. cgiar.org

Stomatal Opening in Plants: The most classic and widely studied biological effect of fusicoccin is its ability to induce the opening of stomata in plant leaves. wikipedia.orgglycoscience.ru This effect is a direct consequence of the irreversible activation of the plasma membrane H+-ATPase in guard cells, mediated by the stabilization of the H+-ATPase/14-3-3 protein complex. mdpi.comcolab.ws The resulting proton pumping leads to ion uptake, an increase in turgor pressure within the guard cells, and subsequent stomatal opening. wikipedia.orgglycoscience.ru This action is so potent that it can lead to wilting and death of the plant due to excessive water loss. wikipedia.org

Elucidation of Specific Biological Targets (excluding human clinical data)

The primary and most extensively characterized biological targets of fusicoccanes are the 14-3-3 proteins. nih.govmdpi.com The interaction is not with the 14-3-3 protein alone, but rather with the composite surface formed by the 14-3-3 protein and its client phosphoprotein. neurology.orgacs.org This makes the true target the protein-protein interaction interface itself.

In plants, the key target complex is the 14-3-3 protein and the C-terminus of the plasma membrane H+-ATPase. mdpi.comcolab.wsscispace.com The activation of this proton pump is the central event that triggers many of the physiological effects of fusicoccin in plants. glycoscience.ru

In animal cells, a variety of 14-3-3 client proteins involved in critical signaling pathways have been identified as targets for fusicoccane-mediated stabilization. These include:

RAF kinases: Involved in cell proliferation and survival. rsc.org

Potassium channels (e.g., TASK-3): Important for cellular excitability and ion homeostasis. researchgate.netpdbj.org

Estrogen Receptor α (ERα): A key factor in some hormone-dependent cancers. mdpi.com

Gab2: An adaptor protein involved in growth factor signaling. mdpi.com

p65 (NF-κB): A transcription factor central to inflammatory responses. acs.org

The ability of fusicoccanes to target these diverse protein-protein interactions underscores their potential as versatile molecular probes and as starting points for the development of novel modulators of cellular signaling. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Fusicoauritone and Its Synthetic Analogs

Impact of Structural Modifications on Molecular Interactions

Structural modifications to the fusicoccane core and its appended functional groups can significantly impact how these molecules interact with their biological targets, particularly 14-3-3 proteins. While specific detailed data on fusicoauritone modifications and their precise impact on molecular interactions are still an active area of research, studies on related fusicoccanes and the synthetic strategies employed to access diverse analogs provide insights.

The fusicoccane skeleton, including that of this compound, is characterized by a bicyclo[3.6.0]undecane core fused with an additional five-membered ring, forming a 5-8-5 tricyclic system nih.govbeilstein-journals.org. Modifications to any of these rings or the substituents they carry can alter the molecule's shape, polarity, and hydrogen bonding capabilities, all of which are critical for binding to proteins like 14-3-3 nih.gov.

Synthetic efforts towards fusicoccanes and their analogs often involve strategies that allow for the introduction of variations at specific positions. For instance, modular chemoenzymatic approaches combining skeletal construction and late-stage C-H oxidations enable the preparation of derivatives with unnatural oxidation patterns, providing valuable compounds for SAR studies chemrxiv.org. The ability to selectively oxidize positions like C6 or C4 in fusicoccane intermediates highlights the potential for tuning the electronic and steric properties of the molecule through targeted modifications chemrxiv.org.

Rearranged fusicoccanes with unusual bridgehead double bonds have also been synthesized, demonstrating that even subtle changes to the core structure can lead to novel scaffolds for biological evaluation chemrxiv.org. The synthesis of analogs with modified ring systems, such as the 5/9/5-fused rearranged fusicoccanes, further expands the chemical space for exploring SAR chinesechemsoc.orgchinesechemsoc.org. These synthetic strategies aim to provide access to a diverse range of structures to systematically investigate the impact of different functionalities and their positions on biological activity chinesechemsoc.org.

Stereochemical Influence on Biological Activities

The total synthesis of this compound and its enantiomer, ent-fusicoauritone, highlights the importance of controlling stereochemistry during synthesis to obtain the biologically relevant isomer nih.govbeilstein-journals.org. Synthetic strategies often focus on achieving high diastereoselectivity and enantioselectivity to ensure the correct relative and absolute configurations of the stereocenters acs.orgnih.gov. For example, controlling the stereochemistry during the formation of the bicyclo[3.6.0]undecane ring system and the introduction of functional groups is paramount nih.govbeilstein-journals.org.

Research on related fusicoccanes has shown that different stereoisomers can exhibit varying degrees of biological activity or even different biological profiles uou.ac.in. While specific comparative data on the biological activities of this compound stereoisomers is not detailed in the provided snippets, the emphasis on stereocontrolled synthesis in the literature suggests that the stereochemical configuration of this compound is likely crucial for its observed bioactivity, similar to other complex natural products acs.orgnih.govresearchgate.net. The precise three-dimensional arrangement of atoms dictated by the stereochemistry influences how the molecule fits into the binding pockets of target proteins and the nature of the interactions formed numberanalytics.com.

Rational Design of this compound Derivatives for Chemical Biology Probes

The intriguing biological activities of fusicoccanes, including their role as molecular glue modulators of 14-3-3 proteins, make them attractive scaffolds for the rational design of chemical biology probes chemrxiv.orgresearchgate.net. Chemical biology probes are molecules designed to interact with specific biological targets to study their function in living systems tu-dresden.denih.govopenscreen.cz. Rational design involves using knowledge of the target's structure and the ligand-binding interactions to create molecules with desired properties, such as enhanced potency, selectivity, or the ability to be visualized or tracked rsc.orgnih.gov.

For this compound derivatives to be used as chemical biology probes, they would need to be designed to meet specific criteria, such as cell permeability, metabolic stability, and the ability to selectively bind to their intended targets within a complex biological environment tu-dresden.denih.gov. Rational design efforts could focus on introducing functional handles for conjugation to fluorophores or affinity tags, allowing for the visualization or isolation of the probe-target complex nih.govrsc.org.

Given that fusicoccanes modulate 14-3-3 PPIs, this compound derivatives could be designed as probes to study the role of specific 14-3-3 isoforms or their interactions with particular client proteins in various cellular processes chemrxiv.orgresearchgate.net. This might involve modifying the this compound structure to enhance its affinity for a specific 14-3-3 isoform or to make it a more effective molecular glue for a particular protein-protein interaction.

The synthetic methodologies developed for accessing diverse fusicoccane analogs provide the tools necessary for the rational design and synthesis of such probes chinesechemsoc.orgchemrxiv.orgchinesechemsoc.org. By systematically modifying different parts of the this compound structure, researchers can explore how these changes affect binding affinity, selectivity, and cellular uptake, guiding the design of optimized chemical biology tools rsc.orgnih.gov. The goal is to create probes that can provide detailed insights into the biological roles of 14-3-3 proteins and the pathways they regulate tu-dresden.de.

Data Table: Examples of Fusicoccane-related Compounds and Activities

While a specific data table for this compound SAR is not directly available in the search results, the following table illustrates the type of data that would be relevant in SAR studies of fusicoccane-type diterpenoids, based on the information about related compounds and their reported activities.

| Compound Name | Structural Feature Modified (Relative to Core) | Reported Biological Activity / Target Interaction | Reference |

| Fusicoccins (general) | 5-8-5 tricyclic core, various oxygenations | Modulate 14-3-3 protein-protein interactions, phytohormonal activity | nih.govchemrxiv.orgresearchgate.net |

| Cotylenin A | 5-8-5 tricyclic core, glycosylation | Stabilizes 14-3-3 – TASK3 protein-protein interaction, cytotoxicity | chinesechemsoc.orgresearchgate.net |

| Rearranged Fusicoccanes | 5/9/5-fused skeleton | Potential biological activities (under investigation) | chinesechemsoc.orgchinesechemsoc.org |

| ent-Fusicoauritone | Enantiomer of this compound | Fusicoccan skeleton | beilstein-journals.org |

| This compound 6 alpha-methyl ether | Methyl ether at C6 | Weak cytotoxicity against KB cell lines | dokumen.pub |

Detailed Research Findings (Syntheses relevant to SAR)

Research into the synthesis of this compound and its analogs provides the chemical basis for SAR studies. Several synthetic strategies have been developed to access the complex fusicoccane skeleton.

One approach to synthesizing the this compound core involves a Nazarov cyclization to construct the bicyclo[3.6.0]undecane ring system from an eleven-membered ring precursor, inspired by biogenetic considerations nih.govbeilstein-journals.org. This strategy allows for the formation of the 5-8-5 system. Another synthetic route utilized a modified Julia condensation to form an eleven-membered dolabelladienone precursor, followed by a Nazarov cyclization nih.govorganic-chemistry.org. While initial attempts faced challenges with dehydro-elimination, a modified approach involving phenylselenation and elimination successfully yielded the divinyl ketone for the Nazarov reaction organic-chemistry.org. Subsequent air oxidation or treatment with tert-butyl hypochlorite (B82951) furnished this compound organic-chemistry.org.

Modular chemoenzymatic synthesis has emerged as a powerful tool to access diverse fusicoccane diterpenoids. This approach combines de novo skeletal construction with late-stage chemical and enzymatic C-H oxidations, allowing for the modular preparation of oxidized family members and rearranged fusicoccanes chemrxiv.org. Screening of enzyme variants, such as P450BM3 mutants, has shown the ability to selectively oxidize specific positions like C4, providing access to unnatural fusicoccane diterpenoids valuable for SAR studies chemrxiv.orgbeilstein-journals.org.

The synthesis of rearranged fusicoccanes with a 5/9/5-fused skeleton has also been achieved, featuring transformations like substrate-controlled aldol (B89426) reactions and optimized Barbier reactions to construct the bridged ring system chinesechemsoc.orgchinesechemsoc.org. These synthetic efforts not only provide access to natural products but also yield advanced intermediates and novel scaffolds that can be used to explore the biological activities of modified fusicoccanes and inform SAR chinesechemsoc.orgacs.orgnih.gov.

These synthetic advancements are critical for generating the necessary structural diversity to conduct comprehensive SAR studies and to design this compound derivatives with tailored properties for chemical biology applications.

Future Research Trajectories and Emergent Methodologies

Advancements in Stereocontrolled Synthesis

The total synthesis of fusicoauritone and its analogs has been a formidable challenge, primarily due to the densely functionalized and stereochemically complex 5-8-5 tricyclic core. nih.govnih.gov Early strategies often involved lengthy and linear sequences. However, modern synthetic chemistry is continually evolving, with a strong emphasis on efficiency and stereocontrol.

Future synthetic endeavors will likely focus on the development of more convergent and enantioselective routes. Key transformations that are expected to play a pivotal role include:

Asymmetric Catalysis: The application of novel chiral catalysts to control the stereochemistry of key bond-forming reactions will be crucial. This includes asymmetric hydrogenations, aldol (B89426) reactions, and cycloadditions. chinesechemsoc.org

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems and is expected to find broader application in constructing the fusicoccane skeleton.

Substrate-Controlled Reactions: Designing substrates that inherently favor the formation of the desired stereoisomer will continue to be a valuable strategy. For instance, the use of chiral auxiliaries and the strategic placement of functional groups can guide the stereochemical outcome of subsequent reactions. chinesechemsoc.org

Novel Cyclization Strategies: The Nazarov cyclization has proven effective in constructing the 5-8-5 ring system. nih.govnih.govorganic-chemistry.org Future work may explore alternative cyclization cascades, such as tandem radical cyclizations or transition-metal-catalyzed cycloadditions, to forge the tricyclic core with greater efficiency and control. beilstein-journals.orgstanford.edu

A significant breakthrough has been the development of modular chemoenzymatic approaches. nih.govchemeurope.com These hybrid strategies combine the strengths of traditional organic synthesis for constructing the core scaffold with the high selectivity of enzymatic reactions for late-stage C-H oxidations. nih.gov This allows for the divergent synthesis of multiple fusicoccane family members from a common intermediate, greatly enhancing synthetic efficiency. nih.govresearchgate.net

Integration of Computational Chemistry in Synthetic Planning

Computational chemistry is rapidly becoming an indispensable tool in modern organic synthesis. acs.orgbeilstein-journals.org For complex molecules like this compound, computational methods can provide invaluable insights at various stages of synthetic planning and execution.

Key areas where computational chemistry will drive future research include:

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) programs, which leverage vast reaction databases and machine learning algorithms, can propose novel and efficient synthetic routes that might not be immediately obvious to a human chemist. acs.org

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction transition states and intermediates, helping to predict the feasibility and stereochemical outcome of key reactions. acs.org This is particularly useful for complex rearrangements and cycloadditions involved in fusicoccane synthesis.

Conformational Analysis: Understanding the conformational preferences of flexible eight-membered rings is critical for designing stereoselective reactions. Computational modeling can provide detailed information about the accessible conformations of synthetic intermediates, guiding the design of subsequent transformations.

The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new synthetic strategies and shorten the path to complex fusicoccinoids.

Exploration of Unprecedented Fusicoccanes and Rearranged Skeletons

Nature continues to be a rich source of novel chemical structures. Recent discoveries have expanded the fusicoccane family to include members with unprecedented rearranged skeletons. These include:

5/9/5 Ring Systems: Compounds like the brassicicenes and alterbrassicenes feature a tricyclo[9.2.1.0³,⁷]tetradecane core, which is proposed to arise from a biosynthetic Wagner-Meerwein rearrangement of a 5/8/5 fusicoccane precursor. chinesechemsoc.orgnih.gov

5/9/4 Fused Skeletons: The discovery of alterbrassicene A revealed a novel 5/9/4-fused carbocyclic system. nih.gov

5/8/6 Tricyclic Skeletons: Talaronoids represent another class of rearranged fusicoccanes with a unique 5/8/6 carbon framework. nih.gov

The exploration and synthesis of these novel skeletons present exciting new challenges and opportunities. Total synthesis efforts will be crucial to confirm their structures, elucidate their biosynthetic pathways, and provide sufficient material for biological evaluation. chinesechemsoc.org The development of divergent synthetic strategies will be particularly valuable, allowing access to a variety of these rearranged scaffolds from a common starting point.

| Rearranged Fusicoccane Skeletons | Example Compounds | Core Structure |

| 5/9/5 Ring System | Brassicicenes, Alterbrassicenes B-D | tricyclo[9.2.1.0³,⁷]tetradecane |

| 5/9/4 Fused Skeleton | Alterbrassicene A | 5/9/4-fused carbocycle |

| 5/8/6 Tricyclic Skeleton | Talaronoids | 5/8/6 carbon framework |

Strategic Development of this compound as a Tool for Chemical Biology

The ability of certain fusicoccanes to modulate protein-protein interactions (PPIs), particularly those involving 14-3-3 proteins, makes them valuable tools for chemical biology. nih.govthieme-connect.comresearchgate.net this compound and its synthetic analogs can be strategically developed to probe and manipulate complex biological pathways.

Future research in this area will likely involve:

Design and Synthesis of Molecular Probes: The synthesis of this compound derivatives bearing reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups will enable the identification of their cellular targets and the visualization of their subcellular localization.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the this compound scaffold affect its biological activity will provide insights into the molecular basis of its interactions with target proteins. researchgate.net Chemoenzymatic synthesis and other modular approaches will be instrumental in generating the necessary analogs for these studies. nih.govchemrxiv.org

Development of Targeted Therapeutics: By understanding the SAR of this compound, it may be possible to design new analogs with enhanced potency and selectivity for specific 14-3-3 protein-client protein interactions implicated in diseases such as cancer. thieme-connect.com

The development of this compound-based chemical biology tools has the potential to significantly advance our understanding of 14-3-3 protein biology and to validate these interactions as novel therapeutic targets. researchgate.net

Uncovering Novel Biological Activities and Associated Molecular Mechanisms

While the interaction with 14-3-3 proteins is a well-established activity for some fusicoccanes, the full biological potential of this compound and its rearranged congeners remains largely unexplored. nih.govnih.gov Many of these compounds have been isolated in only minute quantities from their natural sources, hampering comprehensive biological evaluation. chinesechemsoc.org

Future research will focus on:

Broad Biological Screening: The availability of synthetic this compound and a diverse library of analogs will facilitate broad screening against a wide range of biological targets and disease models.

Target Identification and Validation: For compounds that exhibit interesting biological activity, identifying their molecular targets will be a key priority. This can be achieved through a combination of techniques, including affinity chromatography, photoaffinity labeling, and proteomics.

Elucidation of Molecular Mechanisms: Once a target is identified, detailed biochemical and cell-based assays will be required to elucidate the precise molecular mechanism by which the compound exerts its biological effect. For example, some rearranged fusicoccanes have shown moderate cytotoxicity against human tumor cell lines, and further investigation is needed to understand the underlying mechanisms. nih.gov

The discovery of novel biological activities and the elucidation of their molecular mechanisms will not only expand our understanding of the therapeutic potential of the fusicoccane class of natural products but may also uncover new biological pathways and drug targets.

常见问题

Q. What established protocols ensure high-purity synthesis of Fusicoauritone?

To synthesize this compound with high purity, employ stepwise organic reactions (e.g., nucleophilic substitution or catalytic coupling) under inert atmospheres. Purification should involve recrystallization using solvents of varying polarity, followed by HPLC or GC-MS to validate purity (>98%). Detailed protocols must include reaction stoichiometry, temperature gradients, and spectroscopic validation (e.g., H/C NMR, FT-IR) to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

Use a combination of H/C NMR for functional group identification, X-ray crystallography for stereochemical resolution, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair these with computational methods (DFT calculations) to cross-validate spectral data and resolve ambiguities in chiral centers .

Q. What in vitro models are suitable for preliminary cytotoxicity assessment of this compound?

Begin with immortalized cell lines (e.g., HEK293, HepG2) using MTT or Alamar Blue assays to measure IC values. Include positive/negative controls and replicate experiments (n ≥ 3) to account for variability. Use flow cytometry to assess apoptosis/necrosis mechanisms, ensuring adherence to cell culture best practices (e.g., passage number limits, mycoplasma testing) .

Advanced Research Questions

Q. How can contradictions in this compound’s bioactivity across studies be systematically addressed?

Conduct a meta-analysis of published data, stratifying results by experimental conditions (e.g., dosage, cell type, exposure time). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables. Use multivariate regression to isolate factors like solvent choice (DMSO vs. aqueous) or assay sensitivity that may skew outcomes .

Q. What statistical models best analyze dose-response relationships in this compound’s pharmacological studies?

Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression tools (e.g., GraphPad Prism). For non-monotonic responses, consider biphasic models or Bayesian hierarchical frameworks. Validate robustness via bootstrapping or Akaike’s Information Criterion (AIC) to compare model fits .

Q. How do environmental pH variations impact this compound’s stability, and how can this be experimentally controlled?

Design stability assays across pH gradients (2–12) using buffered solutions, with HPLC monitoring of degradation products over 24–72 hours. Apply Arrhenius kinetics to predict shelf-life under physiological conditions. Use chelating agents (e.g., EDTA) to control metal-catalyzed hydrolysis in acidic/basic media .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Combine CRISPR-based gene editing (e.g., knockout of putative targets) with transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements, complemented by molecular dynamics simulations to map interaction sites .

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

Adopt the ARRIVE guidelines for animal studies: standardize animal strains, diets, and housing conditions. Predefine primary/secondary endpoints and use blinding during data collection. Share raw datasets and analytical pipelines via open-access repositories to enable independent verification .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。